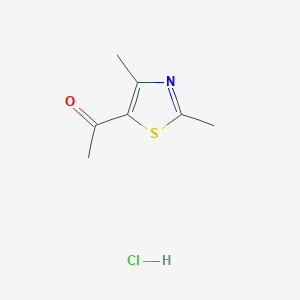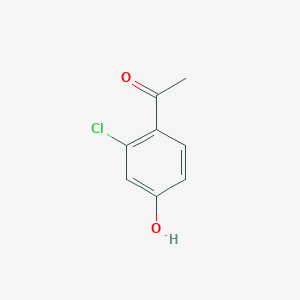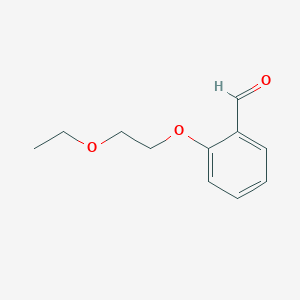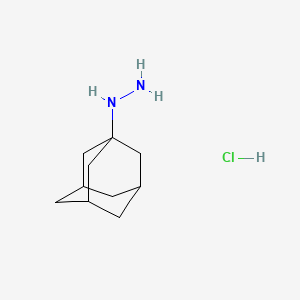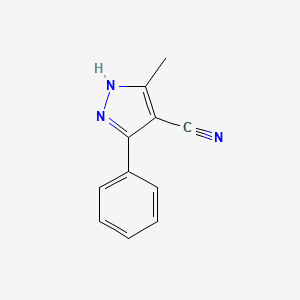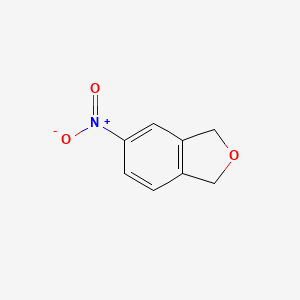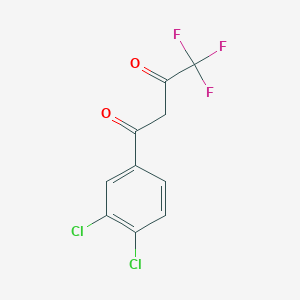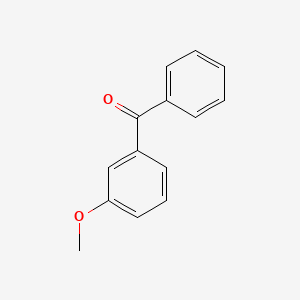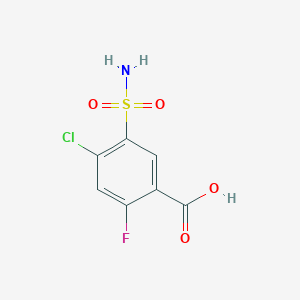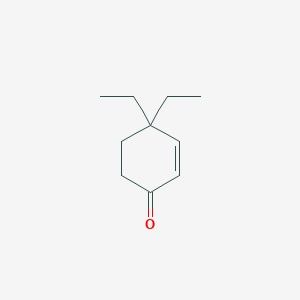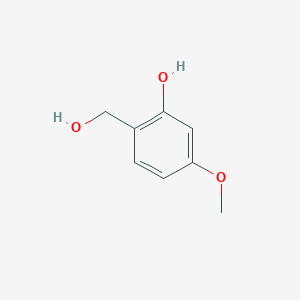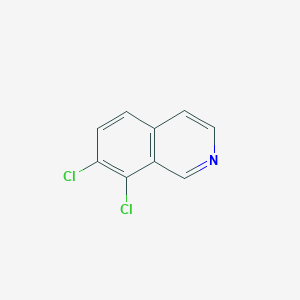
7,8-二氯异喹啉
描述
7,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 7,8-Dichloroisoquinoline can be achieved from Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for 7,8-Dichloroisoquinoline is 1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
7,8-Dichloroisoquinoline has a boiling point of 89-92°C . Its density is approximately 1.4±0.1 g/cm3 . The compound has a molar refractivity of 52.0±0.3 cm3 . It has a polar surface area of 13 Å2 and a molar volume of 140.7±3.0 cm3 .科学研究应用
代谢途径探索
7,8-二氯异喹啉已在大鼠肝微粒体中进行了代谢途径的研究。Fong和Hwang(1984年)的研究发现,其芳香化涉及微粒体酶催化的氧化反应,导致各种代谢产物,包括羟胺,亚硝基酮和7,8-二氯异喹啉的部分氧化产物(Fong & Hwang, 1984)。
酶抑制
发现7,8-二氯异喹啉衍生物能够抑制苯乙醇胺N-甲基转移酶,可能具有治疗应用。Demarinis等人(1981年)探索了一系列与7,8-二氯异喹啉相关的化合物的抑制性能,揭示了在治疗用途中的显著潜力(Demarinis et al., 1981)。
细胞毒性和DNA拓扑异构酶II抑制
从二氯喹啉二酮和酚衍生物合成的苯并呋喃喹啉二酮的研究表明,具有7,8-二氯异喹啉结构的化合物对各种人类癌细胞系表现出细胞毒性。这些化合物还表现出强烈的DNA拓扑异构酶II抑制活性,由Rhee等人(2007年)探讨(Rhee et al., 2007)。
抗菌特性
7,8-二氯异喹啉衍生物的抗菌特性也受到研究。Al-Hiari等人(2007年)合成了具有7,8-二氯异喹啉结构的新型8-硝基氟喹啉模型,展示了对革兰氏阳性和革兰氏阴性菌株的显著抗菌活性(Al-Hiari et al., 2007)。
潜在疟疾治疗
8-氨基喹啉治疗潜在疟疾,其中7,8-二氯异喹啉衍生物发挥作用,一直是研究的课题。Baird(2019年)提供了关于8-氨基喹啉化合物在治疗疟疾中的历史和临床方面的见解,突出了它们在科学和公共卫生方面的重要性(Baird, 2019)。
光谱分析和反应性质
Sureshkumar等人(2018年)对8-羟基喹啉衍生物的光谱分析和反应性质进行了研究,包括与7,8-二氯异喹啉相关的化合物。他们的研究侧重于了解这些化合物的振动特性和非线性光学(NLO)性质(Sureshkumar et al., 2018)。
防腐应用
Douche等人(2020年)探讨了8-羟基喹啉衍生物在酸性介质中的防腐性能,其中包括与7,8-二氯异喹啉相关的化合物的研究。他们的研究突出了这些化合物在防止低碳钢腐蚀中的有效性(Douche et al., 2020)。
安全和危害
属性
IUPAC Name |
7,8-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHZQIWSAUHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503762 | |
| Record name | 7,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloroisoquinoline | |
CAS RN |
61563-36-8 | |
| Record name | 7,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



